N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cannabinoid Receptor Ligands
Research has shown that certain indol-3-yl-oxoacetamides are potent and selective ligands for cannabinoid receptors. A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, finding that fluorinated derivatives were particularly potent in targeting CB2 receptors, a subtype of cannabinoid receptors (Moldovan et al., 2017).
Antiallergic Agents
Menciu et al. (1999) explored N-(pyridin-4-yl)-(indol-3-yl)acetamides as potential antiallergic agents. They found that certain derivatives, particularly those with fluorinated indole substituents, exhibited significant potency as antiallergic compounds, surpassing the efficacy of known antiallergic drugs in certain assays (Menciu et al., 1999).
Antimicrobial Agents
Compounds like 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, synthesized from indol-3-yl-oxoacetamides, have been studied for their antimicrobial properties. Prasad (2017) reported that these compounds exhibit antimicrobial activity, highlighting their potential in combating microbial infections (Prasad, 2017).
Antifungal Agents
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, structurally related to indol-3-yl-oxoacetamides, as effective antifungal agents. These compounds showed promising activity against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).
Antitumor Agents
Studies on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides, a class of compounds closely related to indol-3-yl-oxoacetamides, have indicated potential as antitumor agents. Horishny et al. (2020) demonstrated that these compounds exhibited promising anticancer activity, suggesting their applicability in cancer treatment (Horishny et al., 2020).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-7-3-5-9-15(12)20-18(22)17(21)14-11-19-16-10-6-4-8-13(14)16/h3-11,19H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEMVHORUUYLGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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